molecular formula C21H21N3O3 B15096157 2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15096157
M. Wt: 363.4 g/mol
InChI Key: LOSVTROPSGLBFS-UHFFFAOYSA-N
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Description

2-{[2-(Furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a novel small molecule featuring a dihydroquinazolinone core, a scaffold of significant interest in medicinal chemistry and oncology research. Quinazoline and quinazolinone derivatives are recognized as a privileged structure in drug discovery, with several FDA-approved agents, such as erlotinib, gefitinib, and lapatinib, demonstrating their therapeutic potential as targeted anti-cancer therapies . These compounds are frequently investigated for their ability to inhibit key protein kinases involved in cell proliferation and survival signaling pathways . The specific substitution pattern of this compound—incorporating a furan-2-ylethylamino group at the 2-position and a 4-methoxyphenyl group at the 7-position—suggests it is designed for enhanced binding affinity and selectivity. The furan ring is a common heterocyclic bioisostere in drug design, often employed to optimize pharmacokinetic properties and molecular interactions . Research on analogous 2-(furan-2-yl)quinazolin-4-one derivatives has demonstrated potent antiproliferative activity against various human cancer cell lines, including HEPG2 (liver), HCT116 (colorectal), and MCF7 (breast), with studies indicating these compounds can act as inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . The structural features of this compound make it a valuable candidate for researchers exploring new chemical entities in areas such as kinase inhibitor profiling, mechanism-of-action studies, and structure-activity relationship (SAR) analysis in cancer biology. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-[2-(furan-2-yl)ethylamino]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H21N3O3/c1-26-16-6-4-14(5-7-16)15-11-19-18(20(25)12-15)13-23-21(24-19)22-9-8-17-3-2-10-27-17/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,22,23,24)

InChI Key

LOSVTROPSGLBFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan-2-carboxaldehyde with ethylamine under acidic conditions.

    Synthesis of the dihydroquinazolinone core: This involves the cyclization of an appropriate anthranilic acid derivative with a methoxyphenyl ketone.

    Coupling reaction: The final step involves coupling the furan-2-yl ethylamine with the dihydroquinazolinone core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The furan ring and the dihydroquinazolinone core are believed to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

2-{[2-(furan-2-yl)ethyl]amino} vs. Morpholinoethylamino ()

The morpholinoethylamino group in 7-(4-methoxyphenyl)-2-(2-morpholinoethylamino)-7,8-dihydroquinazolin-5(6H)-one introduces a polar, saturated heterocycle.

2-{[2-(furan-2-yl)ethyl]amino} vs. 3-Methylphenylamino ()

7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one replaces the furan-ethyl chain with a hydrophobic 3-methylphenyl group. The methyl group increases steric bulk but lacks the furan’s electron-rich aromatic system, which may reduce π-π interactions in target binding .

2-{[2-(furan-2-yl)ethyl]amino} vs. Amino ()

2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS: 354767-74-1) lacks the furan-ethyl moiety entirely.

Position 7 Substituent Variations

4-Methoxyphenyl vs. 4-Fluorophenyl ()

The 4-fluorophenyl group in 7-(4-fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one replaces the methoxy group with fluorine. Fluorine’s electron-withdrawing nature decreases electron density on the phenyl ring, which may alter binding affinity compared to the electron-donating methoxy group .

Core Modifications

7,8-Dihydroquinazolin-5(6H)-one vs. Thiazolo[3,2-a]pyrimidine ()

Thiazolo-pyrimidine derivatives, such as 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-α]pyrimidine-6-carbonitrile, replace the quinazolinone core with a fused thiazole-pyrimidine system.

Tabulated Structural Comparison

Compound Name (Source) Position 2 Substituent Position 7 Substituent Key Features
Target Compound () 2-(furan-2-yl)ethylamino 4-methoxyphenyl Aromatic furan, methoxy electron donor
Compound 3-methylphenylamino 4-fluorophenyl Hydrophobic methyl, electron-withdrawing F
Compound Amino 4-methoxyphenyl Hydrogen-bonding amino group
Compound 2-morpholinoethylamino 4-methoxyphenyl Polar morpholine, improved solubility
Compound 2,4-Diamino 5-methyl-2-furyl Increased H-bond capacity, steric bulk

Implications of Substituent Differences

  • Lipophilicity: The methoxy group (target compound) increases lipophilicity compared to fluorine (). Morpholino () balances polarity and lipophilicity.
  • Binding Interactions: Furan-ethyl groups enable π-π stacking, while morpholino and amino groups prioritize hydrogen bonding.
  • Metabolic Stability: Saturated heterocycles (e.g., morpholino) resist oxidative metabolism better than aromatic furans.

Q & A

Q. Optimization strategies :

  • Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Purity variability : Impurities (e.g., residual solvents or unreacted intermediates) can skew bioassay results. Validate purity via NMR, LC-MS, and elemental analysis .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent choice (DMSO concentration) may alter activity. Standardize protocols using guidelines from Pharmacopeial Forum .
  • Structural analogs : Compare data with structurally similar compounds (e.g., 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-purine derivatives) to identify pharmacophore-specific trends .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR to confirm amine and methoxyphenyl substituents. Aromatic protons in furan (δ 6.2–7.4 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~408.18) and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, though crystallization may require co-crystallizing agents due to flexibility .

Advanced: How can the environmental impact of this compound be assessed in long-term ecological studies?

Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

Physicochemical profiling : Measure logP, solubility, and photostability to predict environmental persistence.

Biotic/abiotic degradation : Use HPLC-MS to track degradation products in simulated soil/water systems.

Ecotoxicity assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines.

Computational modeling : Apply QSAR models to extrapolate bioaccumulation potential.

Advanced: What methodological challenges arise in studying this compound’s interaction with biological targets?

Answer:
Key challenges include:

  • Target selectivity : The furan and methoxyphenyl moieties may bind nonspecifically to hydrophobic pockets. Use competitive binding assays with labeled analogs (e.g., fluorescent probes) .
  • Metabolic instability : The furan ring is prone to oxidative metabolism. Conduct microsomal stability assays (e.g., human liver microsomes) and identify metabolites via LC-MS/MS .
  • Data reproducibility : Variability in assay conditions (e.g., buffer pH, temperature) necessitates adherence to standardized protocols like those in Pharmacopeial Forum .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste disposal : Follow hazardous waste guidelines for amine-containing compounds, as outlined in AK Scientific’s safety data sheets .

Advanced: How can computational methods guide the rational design of derivatives with improved efficacy?

Answer:

  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize compounds with stronger hydrogen bonds to the quinazolinone core .
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity risks.
  • Dynamics simulations : Perform MD simulations to assess binding stability over time (≥100 ns trajectories) .

Basic: What are the common impurities in synthesized batches, and how are they quantified?

Answer:

  • Byproducts : Unreacted furan-2-ethylamine or dimerized intermediates.
  • Quantification : HPLC with UV detection (λ = 254 nm) and reference standards. Impurity thresholds should align with ICH guidelines (<0.5% total impurities) .

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